![molecular formula C10H8N2O2 B2847004 3-Aminoisoquinoline-1-carboxylic acid CAS No. 1352902-75-0](/img/structure/B2847004.png)
3-Aminoisoquinoline-1-carboxylic acid
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Overview
Description
3-Aminoisoquinoline-1-carboxylic acid is a chemical compound with the molecular weight of 188.19 . It is a powder at room temperature .
Synthesis Analysis
A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed, which enables the facile synthesis of various 3-aminoisoquinolines as well as relevant scaffolds from readily available starting materials .Molecular Structure Analysis
The InChI code for this compound is1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7 (6)9 (12-8)10 (13)14/h1-5H, (H2,11,12) (H,13,14)
. Chemical Reactions Analysis
Carboxylic acids, such as this compound, can react with Thionyl Chloride (SOCl2) to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organic Synthesis
Carboxylic acids, including 3-Aminoisoquinoline-1-carboxylic acid, play a crucial role in organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, and oxidation . Their highly polar chemical structure makes them active in these reactions .
Nanotechnology
Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
In the field of polymers, carboxylic acids have various applications such as monomers, additives, catalysts, etc . They can be used in the synthesis of synthetic or natural polymers, and in the modification of the surface of nanoparticles .
Material Science
In material science, carboxylic acids can be used in the production of various materials, including biodegradable microspheres for application in vascular embolization .
Food Industry
Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While this compound may not be directly used in the food industry, the methods used to produce these other carboxylic acids could potentially be applied to its production.
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to exhibit a broad spectrum of biological activities .
Mode of Action
Isoquinoline derivatives, in general, have diverse mechanisms of action, depending on their structural diversity .
Biochemical Pathways
Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their potential to induce diverse molecular and cellular effects .
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature . This suggests that there is ongoing research interest in compounds like 3-Aminoisoquinoline-1-carboxylic acid, and we can expect more advancements in the future.
properties
IUPAC Name |
3-aminoisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMMMGBDNDJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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